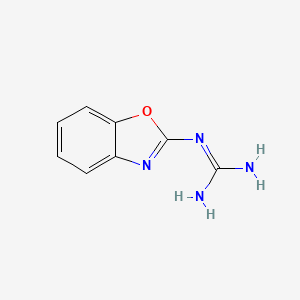

N-1,3-benzoxazol-2-ylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGZREDJXWXRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278661 | |

| Record name | N-1,3-benzoxazol-2-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-82-5 | |

| Record name | 2-Guanidinobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39123-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8967 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazolylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-1,3-benzoxazol-2-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzoxazol-2-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Look Back: the Historical Evolution of N 1,3 Benzoxazol 2 Ylguanidine Research

The scientific journey of N-1,3-benzoxazol-2-ylguanidine and its derivatives has evolved from initial synthetic explorations to more focused investigations into their biological potential.

The synthesis of 2-(1,3-benzoxazol-2-yl)guanidine was reported as early as 1943. nih.govresearchgate.netpsu.edu Early research primarily focused on the chemical synthesis and characterization of the parent compound and its simple derivatives. For instance, a method for synthesizing 2-(1,3-benzoxazol-2-yl)guanidinium chloride involves heating 2-(1,3-benzoxazol-2-yl)guanidine in ethanol (B145695) with a few drops of hydrochloric acid. nih.gov

More recent studies have delved into the synthesis of a wider range of derivatives and have begun to explore their biological activities in a more systematic manner. For example, an efficient, multi-component process has been described for the synthesis of substituted 1-(1,3-benzoxazol-2-yl)amino-pyrimidine derivatives by reacting 2-guanidinobenzoxazole with triethyl orthoformate and various reactive methylene (B1212753) compounds. researchgate.net

The Current Research Landscape: Significance and Future Directions

Direct Synthesis of this compound

The direct synthesis of this compound is most effectively achieved through cyclocondensation reactions, which provide a straightforward method for constructing the core benzoxazole (B165842) structure.

Cyclocondensation Reactions for Primary Synthesis

The principal and most widely reported method for synthesizing this compound involves the cyclocondensation of 2-aminophenol (B121084) with 1-cyanoguanidine. researchgate.netiau.ir This reaction is typically performed in an acidic aqueous medium. In a common procedure, 2-aminophenol is dissolved in a 10% sulfuric acid solution, followed by the addition of cyanoguanidine. iau.ir The mixture is then heated under reflux. iau.ir Subsequent basification, for instance with a 50% sodium hydroxide (B78521) solution, facilitates the final cyclization and precipitation of the product. iau.ir This method is efficient, resulting in high yields of a light brown solid product. researchgate.net

Table 1: Cyclocondensation Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol | 1-Cyanoguanidine (Dicyandiamide) | 1. 10% H₂SO₄ (aq), reflux 2. 50% NaOH (aq), heat | 88% | researchgate.netiau.ir |

Alternative Synthetic Routes and Procedural Variations

While the acid-catalyzed cyclocondensation of 2-aminophenol and cyanoguanidine is standard, procedural variations exist to optimize reaction conditions and yields. One such variation involves the use of Lewis acids as activating agents for the cyanoguanidine moiety in related syntheses, which can lead to improved yields, sometimes up to 70%. nih.gov Although the primary literature for this compound synthesis predominantly focuses on aqueous acidic conditions, the principles of using alternative catalysts like Lewis acids in dry solvents such as THF could be applied to potentially enhance the reaction's efficiency and mitigate the hydrolysis of the sometimes fragile benzoxazole ring. nih.gov

Derivatization Strategies Employing this compound as a Building Block

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems, particularly through multi-component reactions that allow for significant molecular diversification.

Multi-Component Reactions (MCRs) for Heterocyclic Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. iau.irnih.gov this compound is an ideal substrate for such reactions. An efficient MCR involves reacting this compound (also referred to as 2-guanidinobenzoxazole), triethyl orthoformate, and various active methylene (B1212753) compounds. researchgate.netresearchgate.net This strategy provides a direct route to a diverse array of substituted pyrimidine derivatives, showcasing the utility of MCRs in generating novel heterocyclic frameworks. researchgate.netiau.ir

Synthesis of Novel Pyrimidine-Fused Benzoxazole Derivatives

A significant application of this compound is in the synthesis of novel pyrimidine derivatives. In a three-component reaction, this compound, triethyl orthoformate, and an active methylene compound are mixed and heated, leading to the formation of 1-(1,3-benzoxazol-2-yl)amino-pyrimidine derivatives. researchgate.netresearchgate.net The active methylene compound provides a source of two carbon atoms to complete the pyrimidine ring. The specific nature of the resulting pyrimidine is determined by the substituents on the active methylene compound used. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives via MCR

| Starting Material | Reagents | Active Methylene Compound (R' and R'') | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Triethyl orthoformate | Malononitrile (R'=CN, R''=H) | 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carbonitrile | 75% | researchgate.net |

| This compound | Triethyl orthoformate | Ethyl cyanoacetate (B8463686) (R'=CN, R''=COOC₂H₅) | Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate | 72% | researchgate.netiau.ir |

| This compound | Triethyl orthoformate | Diethyl malonate (R'=COOC₂H₅, R''=COOC₂H₅) | Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-hydroxypyrimidine-5-carboxylate | 70% | researchgate.net |

| This compound | Triethyl orthoformate | Acetylacetone (R'=COCH₃, R''=COCH₃) | N-(1,3-benzoxazol-2-yl)-5-acetyl-4,6-dimethylpyrimidin-2-amine | 68% | researchgate.net |

Preparation of Pyrimidopyrimidine Analogues

Building upon the pyrimidine derivatives, further annulation can be achieved to synthesize pyrimido[4,5-d]pyrimidine (B13093195) analogues. iau.irresearchgate.net This multi-step route begins with the pyrimidine derivatives obtained from the MCR. For example, ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate can be treated with formamide (B127407) under reflux conditions. iau.ir This step results in a cyclization reaction, forming the second pyrimidine ring and yielding a 2-(1,3-benzoxazol-2-ylamino)pyrimido[4,5-d]pyrimidin-4(3H)-one. iau.ir This product can then be further functionalized, for instance, by chlorination with phosphoryl chloride to yield a more reactive intermediate for subsequent nucleophilic substitutions, thereby creating a library of pyrimidopyrimidine analogues. iau.irresearchgate.net

Table 3: Synthesis of a Pyrimidopyrimidine Analogue

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate | Formamide, reflux | 2-(1,3-benzoxazol-2-ylamino)pyrimido[4,5-d]pyrimidin-4(3H)-one | 71% | iau.ir |

| 2-(1,3-benzoxazol-2-ylamino)pyrimido[4,5-d]pyrimidin-4(3H)-one | POCl₃, reflux | N-(1,3-benzoxazol-2-yl)-5-chloropyrimido[4,5-d]pyrimidin-2-amine | N/A | iau.ir |

Compound Index

Synthesis of N-Substituted Benzoxazolylguanidine Analogues

The core structure of this compound serves as a valuable starting point for the synthesis of a variety of N-substituted analogues, particularly heterocyclic derivatives. A prominent method involves the multi-component reaction of 2-guanidinobenzoxazole, which is another name for this compound.

An efficient, one-pot synthesis method has been described for producing substituted 1-(1,3-benzoxazol-2-yl)amino-pyrimidine derivatives. researchgate.net This process involves the simple mixing of 2-guanidinobenzoxazole with triethyl orthoformate and various reactive methylene compounds. researchgate.net This approach highlights a straightforward pathway to complex molecules from the basic guanidine structure.

Further derivatization is achieved through multi-step routes starting from 1-(1,3-benzoxazol-2-yl)guanidine. iau.ir For instance, reactions with various reagents can yield pyrimidines, which can be further modified. A key intermediate, ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino) pyrimidine-5-carboxylate, can be synthesized and subsequently transformed into more complex pyrimido[4,5-d]pyrimidine systems. iau.ir One such transformation involves treating a pyrimidine derivative with phosphorus oxychloride to yield a chlorinated intermediate, which can be further functionalized. iau.ir

The following table summarizes the synthesis of several N-substituted analogues, showcasing the versatility of the parent compound.

| Derivative Name | Reactants | Yield | Reference |

|---|---|---|---|

| Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate | 2-Guanidinobenzoxazole, triethyl orthoformate, ethyl acetoacetate | 78% | researchgate.net |

| 2-(1,3-benzoxazol-2-ylamino)-5-cyano-4-methyl-6-oxo-1,6-dihydropyrimidine | 2-Guanidinobenzoxazole, triethyl orthoformate, ethyl cyanoacetate | 75% | researchgate.net |

| N-(1,3-benzoxazol-2-yl)-5-chloropyrimido[4,5-d]pyrimidin-2-amine | N-(1,3-benzoxazol-2-yl)-2-amino-5H-pyrimido[4,5-d]pyrimidin-4(3H)-one, Phosphorus oxychloride | 68% | iau.ir |

| N2-(1,3-benzoxazol-2-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine | 2-(1,3-benzoxazol-2-ylamino)-5-aminopyrimidine-4-carboxamide, Formamide | Not Specified | iau.ir |

Diversity-Oriented Synthesis Approaches for Compound Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule collections, which are valuable for exploring novel biological activities. nih.govcam.ac.uk Unlike target-oriented synthesis that focuses on a single product, DOS aims to populate chemical space with a wide range of molecular architectures. scispace.com This is achieved by systematically varying not just the peripheral substituents (appendage diversity) but also the core molecular skeleton (scaffold diversity) and the three-dimensional arrangement of atoms (stereochemical diversity). scispace.com

The this compound scaffold is a suitable candidate for DOS strategies. Starting from this core, a library of compounds can be generated through branching reaction pathways. scispace.com

Key DOS Strategies Applicable to this compound:

Appendage Diversity: The guanidine and benzoxazole moieties offer multiple reaction sites. The amino groups of the guanidine function can be reacted with a wide array of electrophiles, such as aldehydes, carboxylic acids, and halides, to introduce diverse substituents. tsijournals.combrieflands.com Similarly, the benzoxazole ring can undergo electrophilic substitution to further diversify the products.

Scaffold Diversity: The core structure can be transformed into different heterocyclic systems. As seen in the synthesis of pyrimidine derivatives, the guanidine group can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. researchgate.netsemanticscholar.org By using a variety of binucleophiles and bielectrophiles, a range of different heterocyclic scaffolds can be built from the initial benzoxazolylguanidine framework. semanticscholar.org

Stereochemical Diversity: The introduction of chiral building blocks or the use of stereocontrolled reactions can generate libraries with significant three-dimensional diversity. scispace.com For example, using chiral reagents during the substitution or cyclization steps would result in enantiomerically enriched or diastereomerically distinct products.

The goal of applying DOS to this scaffold is to create a "prospecting" library—a collection of structurally varied molecules designed not for a specific biological target, but to be screened broadly in the hope of discovering novel lead compounds with unique modes of action. cam.ac.uk

Applications of Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic reactions over stoichiometric ones. nih.govmdpi.com

These principles can be effectively applied to the synthesis of this compound and its derivatives.

Relevant Green Chemistry Approaches:

Greener Solvents and Reagents: The initial synthesis of this compound involves reacting 2-aminophenol with cyanoguanidine in aqueous sulfuric acid, followed by neutralization. iau.ir While water is a green solvent, the use of strong acid and base generates salt waste. Alternative, more benign synthetic routes are a key goal. For the synthesis of related N-phenyl-1,3-benzoxazol-2-amine derivatives, an environmentally friendly process using molecular iodine as an oxidant has been reported. nih.gov This I₂-mediated oxidative cyclodesulfurization is considered a green method due to the eco-friendly nature of iodine. nih.gov

Catalytic Methods: Employing catalysts can improve reaction efficiency and reduce waste. mdpi.com For example, instead of stoichiometric reagents, recyclable catalysts could be developed for the key cyclization and condensation steps.

Energy Efficiency: Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com This method has been noted for its ability to improve yields by 15-20% and shorten reaction times from hours to minutes in analogous condensations.

Atom Economy: Multi-component reactions (MCRs), such as the one described for synthesizing pyrimidine analogues, are inherently atom-economical. researchgate.netiau.ir In MCRs, most of the atoms from the starting materials are incorporated into the final product, minimizing waste. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its compound libraries can be made more sustainable and efficient.

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), has been pivotal in elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental tools for assigning the chemical structure of this compound and its derivatives. In the ¹H NMR spectrum of the parent compound, specific proton signals confirm the presence of the benzoxazole and guanidine moieties. For instance, a multiplet observed in the aromatic region (typically δ 6.92–7.18 ppm) corresponds to the four protons of the benzene (B151609) ring. researchgate.net A broad, exchangeable singlet, often seen at a higher chemical shift (around δ 11.15 ppm), is characteristic of an NH proton, while another singlet at approximately δ 6.91 ppm can be attributed to another NH proton. researchgate.net The protons of the NH₂ group may appear as a singlet around δ 3.40 ppm. researchgate.net

In derivatives, such as methyl-2-(1,3-benzoxazol-2(3H)-ylidene)(cyano)acetate, the presence of additional functional groups is confirmed by their characteristic NMR signals. scielo.br Theoretical studies have been used to understand the stereochemistry, indicating that the pronounced stabilization of the E stereoisomer, due to intramolecular hydrogen bonding, leads to it being the sole product observed in NMR spectroscopy. scielo.br

Table 1: Selected ¹H NMR Spectral Data for this compound researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.92-7.18 | m |

| NH | 6.91 | s |

| NH₂ | 3.40 | s |

| NH (exchangeable) | 11.15 | s (br) |

Note: Spectra recorded in DMSO-d₆ at 400 MHz.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key vibrational frequencies for this compound include:

N-H stretching: Bands are typically observed in the region of 3402, 3337, and 3196 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds in the guanidine group. researchgate.net

C=N stretching: A strong absorption band around 1606 cm⁻¹ is indicative of the C=N stretching vibration. researchgate.net

C-O stretching: The stretching of the C-O bond within the benzoxazole ring is usually found around 1024 cm⁻¹. researchgate.net

Aromatic C-H stretching: A band at approximately 3065 cm⁻¹ is characteristic of the aromatic C-H stretching vibrations. researchgate.net

For derivatives like 1,3-benzoxazol-2(3H)-ylidene-3-oxo-3-phenylpropanenitrile, additional peaks are observed, such as a strong nitrile (C≡N) stretch around 2205 cm⁻¹ and a carbonyl (C=O) stretch at 1609 cm⁻¹. scielo.br

Table 2: Key FT-IR Absorption Bands for this compound researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3402, 3337, 3196 |

| Aromatic C-H Stretch | 3065 |

| C=N Stretch | 1606 |

| C-O Stretch | 1024 |

Note: Spectra recorded using KBr pellets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The gas chromatography-mass spectrometry (GC-MS) of the parent compound shows a molecular ion peak [M]⁺ at m/z 176, which corresponds to its molecular weight. researchgate.net The fragmentation pattern includes characteristic ions at m/z 158, 133, 105, 90, 78, 44, and 41, providing further structural evidence. researchgate.net For a derivative like 1,3-benzoxazol-2(3H)-ylidene-3-oxo-3-phenylpropanenitrile, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 262. scielo.br

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides definitive information about the solid-state structure of this compound, particularly its hydrochloride salt, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions.

Crystal Data and Unit Cell Parameter Analysis

The hydrochloride salt of this compound (C₈H₉N₄O⁺·Cl⁻) crystallizes in the triclinic space group P1̅. nih.govresearchgate.net The non-hydrogen atoms of the cation are nearly co-planar, with a root-mean-square deviation of 0.024 Å. nih.govresearchgate.net

Table 3: Crystal Data and Structure Refinement for N-1,3-Benzoxazol-2-ylguanidinium Chloride nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₉N₄O⁺·Cl⁻ |

| Formula Weight | 212.64 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 6.669 (2) |

| b (Å) | 8.152 (4) |

| c (Å) | 9.630 (3) |

| α (°) | 65.062 (2) |

| β (°) | 85.020 (2) |

| γ (°) | 73.710 (2) |

| Volume (ų) | 455.4 (3) |

| Z | 2 |

| Temperature (K) | 120 |

Investigation of Intermolecular and Intramolecular Hydrogen Bonding Networks

The crystal structure of N-1,3-benzoxazol-2-ylguanidinium chloride is characterized by a robust network of hydrogen bonds. nih.govresearchgate.net A significant feature is an intramolecular hydrogen bond formed between one of the amino groups and the tertiary nitrogen atom of the benzoxazole ring system. nih.govresearchgate.net

Furthermore, the cations and chloride anions are linked by cyclic N—H···Cl hydrogen-bonding associations, described by the graph-set notation R₂¹(6). nih.gov These interactions generate linear chains that extend along the a-axis direction of the unit cell. nih.govresearchgate.net

Table 4: Hydrogen-Bond Geometry for N-1,3-Benzoxazol-2-ylguanidinium Chloride (Å, °) iucr.org

| D—H···A | D—H | H···A | D···A | D—H···A |

| N2—H1···Cl1 | 0.88 (1) | 2.18 (1) | 3.047 (2) | 168 (2) |

| N3—H2···Cl1 | 0.88 (1) | 2.67 (2) | 3.415 (2) | 144 (2) |

| N3—H3···Cl1ⁱ | 0.87 (1) | 2.53 (2) | 3.297 (2) | 147 (2) |

| N4—H4···Cl1ⁱ | 0.88 (1) | 2.33 (1) | 3.168 (2) | 160 (2) |

| N4—H5···N1 | 0.88 (1) | 2.08 (2) | 2.765 (2) | 134 (2) |

Symmetry code: (i) x+1, y, z.

Assessment of Molecular Planarity and Conformational Preferences

The molecular structure of this compound, particularly in its protonated form as a chloride salt, exhibits a high degree of planarity. X-ray crystallographic studies of 2-(1,3-benzoxazol-2-yl)guanidinium chloride reveal that the non-hydrogen atoms of the cation are approximately co-planar. researchgate.netnih.govchemrxiv.org The root-mean-square (r.m.s.) deviation for these atoms is a mere 0.024 Å, indicating a largely flat conformation of the fused benzoxazole ring system and the attached guanidinium (B1211019) group. researchgate.netnih.govchemrxiv.org

Below is a table summarizing the key crystallographic data for 2-(1,3-Benzoxazol-2-yl)guanidinium chloride, which underscores its structural characteristics.

| Parameter | Value |

| Formula | C₈H₉N₄O⁺·Cl⁻ |

| Molecular Weight ( g/mol ) | 212.64 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.669 (2) |

| b (Å) | 8.152 (4) |

| c (Å) | 9.630 (3) |

| α (°) | 65.062 (2) |

| β (°) | 85.020 (2) |

| γ (°) | 73.710 (2) |

| Volume (ų) | 455.4 (3) |

| Z | 2 |

| R.m.s. deviation (non-H atoms) | 0.024 Å |

| Data sourced from Mohamed et al., 2011. researchgate.net |

Stereochemical Investigations of Benzoxazolylguanidine Systems

The stereochemistry of benzoxazolylguanidine systems, particularly concerning the potential for geometric isomerism around the C=N bond of the guanidine group, is a critical aspect of their structural chemistry. The arrangement of substituents around this bond can lead to different stereoisomers with distinct properties and stabilities.

Influence of Intramolecular Interactions on Preferred Conformations

The preference for a specific stereoisomer in benzoxazolylguanidine systems is largely governed by intramolecular interactions, most notably hydrogen bonding. nih.govrsc.orgscielo.brnih.gov In the case of this compound, the potential for an intramolecular hydrogen bond between an N-H group of the guanidine moiety and the benzoxazole ring nitrogen is a dominant factor in determining its conformation. researchgate.netnih.gov

Theoretical investigations on related 1,3-benzoxazol-2-(3H)-ylidene derivatives have quantified the stabilizing effect of such interactions. scielo.brnih.govscielo.br These studies reveal that the formation of a six-membered ring through an intramolecular hydrogen bond significantly stabilizes the E isomer, making it energetically more favorable than the Z isomer. researchgate.netscielo.br This strong intramolecular hydrogen bond creates a more rigid and planar molecular structure, which in turn increases the rotational barrier around the exocyclic double bond and enhances the configurational stability of the preferred isomer. researchgate.netscielo.br The presence of this stabilizing interaction is often so pronounced that it leads to the exclusive formation of the E isomer in synthetic preparations. scielo.brnih.govscielo.br

The following table summarizes the key intramolecular interactions and their conformational consequences.

| Interaction Type | Description | Effect on Conformation |

| Intramolecular Hydrogen Bond | An N-H group of the guanidine moiety donates a proton to the benzoxazole nitrogen or another acceptor group. | Stabilizes a planar conformation, leading to a strong preference for the E isomer. |

| Steric Hindrance | Repulsive forces between bulky substituents. | Can influence the relative stability of isomers, but is often secondary to hydrogen bonding. |

| Electronic Delocalization | Spread of electron density across the fused ring system and the guanidinium group. | Contributes to the overall planarity and rigidity of the molecule. |

Pharmacological and Biological Activity Research on N 1,3 Benzoxazol 2 Ylguanidine Derivatives

In Vitro Biological Screening Methodologies

Derivatives of the benzoxazole (B165842) scaffold have been extensively evaluated for their efficacy against various pathogenic microbes. Standard in vitro techniques, such as the cup-plate method and tube dilution, are commonly employed to determine the minimum inhibitory concentration (MIC) of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govsphinxsai.com

Research has shown that specific substitutions on the benzoxazole ring significantly influence antimicrobial potency. For instance, a study of newly substituted benzoxazoles found that certain compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. sphinxsai.comresearchgate.net Another series of benzoxazole analogues demonstrated high antimicrobial activity, with MIC values comparable to the standard drugs ofloxacin and fluconazole against bacteria like Bacillus subtilis and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. nih.gov

In one study, two benzoxazole derivatives were particularly active against clinical isolates of Staphylococcus aureus, with MIC90 values of 25 and 50 µg/mL, respectively, although Gram-negative bacteria showed resistance. nih.gov Other research has identified N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and related compounds as having activity against B. subtilis and M. chlorophenolicum with MICs as low as 12.5 µg/mL. nih.gov The natural antibiotic calcimycin, which contains a benzoxazole nucleus, is noted for its potent activity against Gram-positive bacteria. olemiss.edu

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound Series/Name | Tested Organisms | Activity/MIC Values | Reference |

|---|---|---|---|

| Substituted Benzoxazoles (Type-IV, V, VI) | Gram (+) & Gram (-) bacteria, A. niger, A. flavus | Moderate antibacterial activity; Good antifungal activity for Type-IV. | sphinxsai.comresearchgate.net |

| Benzoxazole Analogues (1, 10, 13, 16, 19, 20, 24) | B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, C. albicans, A. niger | MIC values comparable to ofloxacin and fluconazole. | nih.gov |

| Benzoxazole Derivatives (II, III) | Staphylococcus aureus | MIC90: 50 µg/mL (II), 25 µg/mL (III). | nih.gov |

The anti-inflammatory potential of N-1,3-benzoxazol-2-ylguanidine derivatives is often assessed through their ability to inhibit key inflammatory mediators and enzymes. Common in vitro assays measure the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the reduction of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6), in cell-based models. nih.govnih.gov

Several studies have identified benzoxazole derivatives as potent and selective inhibitors of COX-2, an enzyme isoform induced during inflammation. nih.govwikipedia.org A series of 2-(2-arylphenyl)benzoxazoles demonstrated selective COX-2 inhibition, with some compounds showing greater in vivo potency than the clinically used NSAIDs celecoxib and diclofenac. nih.gov Similarly, mercaptoalkylguanidines, which are structurally related, have been shown to directly inhibit both COX-1 and COX-2 activity, with IC50 values for mercaptoethylguanidine (MEG) being 33 µM and 36 µM, respectively. nih.gov

Other research has focused on different targets. A series of benzoxazolone derivatives were found to inhibit the production of IL-6, with the most active compounds displaying IC50 values as low as 5.09 µM. nih.govresearchgate.net The mechanism for these compounds was identified as the inhibition of Myeloid differentiation protein 2 (MD2), a key protein in the inflammatory signaling pathway. nih.gov Furthermore, benzoxazole derivatives have been investigated in models of chronic inflammatory diseases like psoriasis, where they have been shown to reduce inflammatory symptoms. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Benzoxazole and Guanidine (B92328) Derivatives

| Compound Series/Name | Target | Method/Result | Reference |

|---|---|---|---|

| Benzoxazolone derivative (3g) | IL-6 Production | IC50: 5.09 ± 0.88 μM | nih.gov |

| Benzoxazolone derivative (3d) | IL-6 Production | IC50: 5.43 ± 0.51 μM | nih.gov |

| 2-(2-Arylphenyl)benzoxazoles (3g, 3n, 3o) | COX-2 | Selective inhibition; 3o showed better in vivo potency than diclofenac. | nih.gov |

The antitumor potential of benzoxazole derivatives is typically investigated by evaluating their cytotoxic effects against a variety of human cancer cell lines. Assays such as the Sulforhodamine B (SRB) assay or colorimetric methods are used to determine the concentration at which the compound inhibits 50% of cell growth (IC50). nih.govarabjchem.org

Studies have shown that benzoxazole-containing compounds can exhibit potent activity against various cancers. For example, newly synthesized benzoxazole derivatives were found to be particularly effective against human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. nih.govarabjchem.orgresearchgate.net In some cases, the potency of these derivatives was comparable to or better than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

2-Acetylpyridine hydrazone derivatives of benzoxazole have demonstrated potent cytotoxic activity against leukemia and lymphoma cell lines, as well as solid tumors such as HeLa uterine carcinoma and Mcf-7 breast cancer. nih.gov The mechanism of these compounds appears to involve the preferential inhibition of RNA and DNA synthesis. nih.gov More recent reviews have highlighted the continuous development of novel benzoxazole scaffolds with potent anticancer activity. researchgate.net Structurally related indole-guanidine hybrids have also shown remarkable potency, with IC50 values as low as 0.042 µM against human hepatoma (SMMC-7721) cells. nih.gov

Table 3: Antitumor Activity of Selected Benzoxazole Derivatives Against Human Cancer Cell Lines

| Compound Series/Name | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Imino-coumarin benzoxazole hybrid (6) | A-427 (Ovarian), LCLC-103H (Lung), RT-4 (Bladder), SISO (Cervical) | <0.01-0.30 μM | ingentaconnect.com |

| Benzoxazole derivatives (4, 6, 25, 26) | HCT116 (Colorectal) | Best activity in series, comparable to 5-fluorouracil. | nih.gov |

| Benzoxazole derivatives | MCF-7 (Breast), HePG2 (Liver) | Found to be potent; more potent than related imidazolinones. | arabjchem.orgresearchgate.net |

A key aspect of pharmacological research on benzoxazole derivatives involves identifying their specific molecular targets through enzyme inhibition assays. These studies are crucial for understanding the mechanism of action and for rational drug design.

A significant target for anticancer benzoxazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. tandfonline.comnih.gov A series of new benzoxazole derivatives were designed as VEGFR-2 inhibitors, with the most active compounds significantly reducing VEGFR-2 protein concentrations in vitro. tandfonline.comnih.gov For anti-inflammatory action, cyclooxygenase (COX) enzymes are a primary target. As mentioned previously, derivatives have been identified that selectively inhibit COX-2, with docking studies suggesting interactions with key amino acid residues like Arg513 in the enzyme's active site. nih.gov Other identified targets for anti-inflammatory benzoxazoles include Myeloid differentiation protein 2 (MD2). nih.gov

The guanidine moiety has also been a focus for enzyme inhibition. A benzoylguanidine derivative was identified as an uncompetitive inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 77 µM. nih.gov Additionally, antitumor benzoxazolyl hydrazones have been found to inhibit de novo purine synthesis by targeting enzymes such as IMP dehydrogenase and dihydrofolate reductase. nih.gov

Table 4: Enzyme Inhibition by Benzoxazole and Guanidine Derivatives

| Compound/Derivative Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Benzoxazole derivatives (14o, 14l, 14b) | VEGFR-2 | Potent inhibition of VEGFR-2 protein concentration. | tandfonline.comnih.gov |

| 2-(2-Arylphenyl)benzoxazoles | COX-2 | Selective inhibition. | nih.gov |

| Benzoxazolone derivatives | Myeloid differentiation protein 2 (MD2) | Identified as a direct target for anti-inflammatory activity. | nih.gov |

| Benzoylguanidine derivative | SARS-CoV-2 Mpro | Uncompetitive inhibitor with an IC50 of 77 µM. | nih.gov |

Benzoxazole-guanidine derivatives have been investigated for their ability to modulate the activity of specific receptors, which is often assessed using radioligand binding assays to determine affinity (Ki) and functional assays to measure agonist or antagonist activity.

A notable target is the 5-hydroxytryptamine type 3 (5-HT3) receptor, which is implicated in nausea and vomiting. amegroups.orgwikipedia.org One study synthesized N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride and found it to be a potent 5-HT3 receptor agonist with a very high affinity (Ki = 0.77 nM). nih.govresearchgate.net Interestingly, following initial stimulation, this compound acted as a functional in vivo antagonist due to rapid receptor desensitization. nih.govresearchgate.net Another series of benzoxazoles were developed as 5-HT3 partial agonists for potential use in irritable bowel syndrome. The derivative 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole showed high binding affinity, comparable to the known antagonist granisetron, but with low intrinsic agonist activity. nih.gov

Peroxisome proliferator-activated receptors (PPARs) have also been explored as targets. A series of benzoxazole-based amides and sulfonamides were synthesized and evaluated, with all tested compounds showing a dual antagonist profile on both PPARα and PPARγ subtypes. nih.gov

Table 5: Receptor Modulation by Benzoxazole Derivatives

| Compound Name/Series | Receptor Target | Activity Profile | Affinity/Potency | Reference |

|---|---|---|---|---|

| N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride | 5-HT3 | Potent Agonist / In vivo Antagonist | Ki = 0.77 nM | nih.govresearchgate.net |

| 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v) | 5-HT3 | Partial Agonist | High binding affinity, 12% intrinsic activity of 5-HT. | nih.gov |

In vitro cytotoxicity profiling is a fundamental step in the evaluation of any new chemical entity intended for therapeutic use. It involves assessing the toxicity of a compound against various cell lines, including both cancerous and non-cancerous (normal) cells, to determine its therapeutic window and potential for off-target effects.

For benzoxazole derivatives, cytotoxicity is often reported as IC50 values against a panel of cell lines. A study on new benzoxazole derivatives designed as VEGFR-2 inhibitors reported IC50 values against MCF-7 and HepG2 cancer cell lines ranging from 3.22 µM to 32.53 µM. tandfonline.com Another series of 2-benzoylbenzoxazoles showed inhibitory activity with IC50 values between 36.37 µM and 56.08 µM. hust.edu.vn

Potent cytotoxicity was observed for 2-imino-coumarin based benzoxazole hybrids, with one compound demonstrating remarkable activity against ovarian, lung, bladder, and cervical cancer cell lines, with IC50 values as low as <0.01 µM. ingentaconnect.com Importantly, some studies also assess cytotoxicity against normal cell lines to gauge selectivity. For example, a series of potent indole-guanidine anticancer hybrids exhibited no significant cytotoxicity against normal human embryonic kidney cells (HEK293 and HEK293T), suggesting a favorable selectivity profile for cancer cells. nih.gov

Table 6: In Vitro Cytotoxicity (IC50) of Benzoxazole Derivatives

| Compound Series/Name | Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzoxazole derivative (14i) | MCF-7 | Breast Cancer | 3.22 ± 0.13 | tandfonline.com |

| Benzoxazole derivative (14a) | HepG2 | Liver Cancer | 3.95 ± 0.17 | tandfonline.com |

| 2-Benzoylbenzoxazole (3ac) | Cancer Cell Line | Cancer | 36.37 | hust.edu.vn |

| 2-Imino-coumarin hybrid (6) | A-427 | Ovarian Cancer | <0.01 | ingentaconnect.com |

| Benzoxazole-based PPAR antagonist (3f) | HT-29 / HCT116 | Colorectal Cancer | Identified as most potent in series. | nih.gov |

In Vivo Biological Evaluation Models

The preclinical assessment of the pharmacological activity of this compound derivatives relies on the use of established animal models that mimic specific aspects of human diseases. These models are crucial for understanding the potential therapeutic effects of these compounds in a living system.

The carrageenan-induced paw edema model in rodents is a widely utilized and well-established preclinical assay for evaluating the anti-inflammatory activity of new chemical entities. The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized, acute, and reproducible inflammatory response. This response is characterized by a biphasic swelling, or edema, of the paw. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins and the infiltration of neutrophils.

Several studies have investigated the anti-inflammatory potential of various benzoxazole and benzothiazole derivatives, which are structurally related to this compound, using this model. For instance, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov The results from these studies demonstrate that certain derivatives can significantly reduce the paw edema induced by carrageenan, indicating their potential as anti-inflammatory agents. nih.gov

The anti-inflammatory efficacy is typically quantified by measuring the increase in paw volume at various time points after carrageenan administration and comparing the results between treated and untreated groups. A standard reference drug, such as diclofenac sodium or ibuprofen, is often used for comparison. The percentage of inhibition of edema is calculated to determine the potency of the tested compounds. sphinxsai.comresearchgate.net

Below is a representative data table summarizing the anti-inflammatory activity of some 2-substituted benzoxazole derivatives in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |

|---|---|---|---|

| Benzoxazole Derivative 1 | 100 | 1 | 35.2% |

| Benzoxazole Derivative 1 | 100 | 3 | 48.5% |

| Benzoxazole Derivative 2 | 100 | 1 | 40.1% |

| Benzoxazole Derivative 2 | 100 | 3 | 55.8% |

| Ibuprofen (Standard) | 50 | 1 | 45.7% |

| Ibuprofen (Standard) | 50 | 3 | 62.3% |

The assessment of pharmacological activity in animal models requires careful consideration of several factors to ensure the validity and reproducibility of the results. When evaluating guanidine-containing compounds such as this compound derivatives, specific aspects of their chemical nature and potential biological interactions must be taken into account.

Guanidine derivatives are known to interact with a variety of biological targets due to the unique physicochemical properties of the guanidinium (B1211019) group. nih.gov This group is protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological macromolecules. nih.gov Therefore, the choice of animal model should be appropriate for the intended therapeutic target. For anti-inflammatory studies, models of acute inflammation like the carrageenan-induced paw edema are suitable, while for other potential applications such as neurodegenerative or cardiovascular diseases, different models would be necessary. d-nb.infoacs.org

The route of administration is another critical consideration. The bioavailability of guanidine derivatives can be influenced by their polarity. Oral administration may lead to variable absorption, and therefore, parenteral routes such as intraperitoneal or intravenous injections are often used in preclinical studies to ensure consistent systemic exposure. e-bookshelf.de

Furthermore, the genetic background, age, and sex of the animals can influence the pharmacological response. The use of standardized and well-characterized animal strains is essential for minimizing variability. nih.gov Toxicological evaluation is also an integral part of the preclinical assessment to determine the safety profile of the compounds. This includes acute toxicity studies to establish the lethal dose (LD50) and repeated-dose studies to identify potential target organ toxicities. e-bookshelf.de

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their interactions with cellular metabolic pathways, their effects on cellular redox balance, and their impact on mitochondrial function.

Purine and pyrimidine (B1678525) metabolism are fundamental cellular processes that provide the building blocks for DNA and RNA synthesis and are involved in cellular energy transfer and signaling. nih.govyoutube.com Some studies have suggested that compounds with structures related to this compound may influence these pathways. For instance, certain purine derivatives can act as inhibitors of enzymes involved in purine metabolism. mdpi.com Guanidine-functionalized ligands have also been shown to interact with DNA. nih.gov

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as signaling molecules in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govnih.gov The metabolism of sphingolipids is complex, with key bioactive molecules such as ceramide and sphingosine-1-phosphate playing opposing roles in cell fate. mdpi.com In the context of inflammation, sphingolipid metabolites are known to be crucial signaling molecules. mdpi.com While direct evidence linking this compound to sphingolipid metabolism is still emerging, the known anti-inflammatory potential of some derivatives suggests that modulation of these pathways could be a possible mechanism of action.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. mdpi.com At low to moderate levels, ROS function as signaling molecules; however, at high concentrations, they can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. mdpi.com Oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA. mdpi.com

Research on certain guanidine and benzoxazole derivatives has indicated that these compounds can influence cellular redox status. Some studies have shown that novel guanidine derivatives can lead to a reduction of reactive oxygen species and pro-inflammatory cytokines. acs.org Conversely, other benzoxazole-related compounds have been reported to induce the generation of ROS. nih.gov This suggests that the this compound scaffold may have the potential to either act as an antioxidant or a pro-oxidant, depending on the specific derivative and the cellular context. For example, some indole derivatives, which share some structural similarities, have been investigated for their ability to scavenge ROS. nih.gov

Mitochondria are central to cellular energy production, metabolism, and signaling. Mitochondrial homeostasis is critical for cell survival, and its disruption is implicated in a variety of diseases. longdom.orgatsjournals.org A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis.

Several studies have demonstrated that guanidine derivatives can impact mitochondrial function. Some guanidines have been shown to inhibit mitochondrial respiration. d-nb.info Furthermore, certain new guanidine derivatives have been found to improve mitochondrial membrane potential dysfunction induced by inflammatory stimuli. acs.org In contrast, some triphenylphosphonium-based compounds containing guanidine moieties have been shown to accumulate in mitochondria and lead to a decrease in their membrane potential and induce ROS generation. nih.gov This dissipation of the mitochondrial membrane potential can be a critical event leading to the initiation of apoptosis, or programmed cell death. tandfonline.com The ability of some benzoxazole derivatives to induce apoptosis has been linked to their effects on mitochondria. nih.gov

Elucidation of Interactions with Defined Molecular Targets (e.g., specific protein targets, nuclear receptors)

Research into the pharmacological and biological activities of this compound and its derivatives has led to the identification of several defined molecular targets. These interactions are crucial for understanding the mechanisms underlying their therapeutic potential. The primary targets identified include enzymes, specific proteins involved in disease pathogenesis, and nucleic acids.

Enzyme Inhibition: A Key Mechanism of Action

A significant area of investigation has been the role of this compound derivatives as enzyme inhibitors. One of the most notable targets is the InhA enzyme, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major constituent of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death. This compound itself has been studied for its potential to inhibit the InhA enzyme by binding to its active site, thereby preventing substrate access and disrupting its function . This direct inhibition of InhA is a promising strategy for overcoming resistance to isoniazid, a frontline anti-tuberculosis drug that requires activation by the mycobacterial catalase-peroxidase (KatG) nih.gov.

In addition to InhA, other enzymes have been identified as targets for benzoxazole derivatives. For instance, certain derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis nih.gov. The most potent of these compounds demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM nih.gov.

Interaction with Specific Protein Targets

Beyond enzyme inhibition, derivatives of this compound have been shown to interact with other specific protein targets, modulating their function.

Myeloid Differentiation Protein 2 (MD2): Benzoxazolone derivatives have been identified as inhibitors of Myeloid differentiation protein 2 (MD2). MD2 is a co-receptor of Toll-like receptor 4 (TLR4) and plays a crucial role in the recognition of lipopolysaccharide (LPS) from Gram-negative bacteria, which triggers an inflammatory response nih.govresearchgate.netnih.gov. By competitively inhibiting the binding of a probe to the MD2 protein, these compounds can modulate the inflammatory cascade. The most active derivative in one study was found to bind directly to MD2 with a dissociation constant (Kd) of 1.52 × 10⁻⁶ mol L⁻¹ nih.govsemanticscholar.org.

HIV-1 Nucleocapsid Protein (NC): The HIV-1 nucleocapsid protein (NC) has emerged as a pharmacological target for benzoxazole derivatives nih.gov. NC is a small, basic protein with nucleic acid chaperone properties that are essential for viral replication nih.gov. Certain benzoxazolinone derivatives have been shown to inhibit the chaperone activity of NC, and these interactions are believed to be non-covalent, occurring within a hydrophobic pocket of the protein nih.gov.

Binding to Nucleic Acids

The guanidine moiety present in this compound is known to facilitate interactions with nucleic acids, particularly DNA. Guanidine derivatives have been shown to bind to the minor groove of DNA nih.govnih.gov. These interactions are typically non-covalent and can involve hydrogen bonding and electrostatic forces nih.gov. The binding affinities, represented by the binding constant (Kb), for various guanidine derivatives with DNA have been reported to be in the range of 10⁴ to 10⁵ M⁻¹ nih.govnih.gov. The spontaneity of these binding events is confirmed by negative Gibbs free energy change (ΔG) values nih.govnih.gov. While direct studies on the DNA binding of this compound are not extensively detailed, the presence of the guanidine group suggests a potential for such interactions. Benzoxazole derivatives, in general, have been investigated as fluorescent DNA probes, with intercalation being a common mode of interaction periodikos.com.br.

Table 1: Interaction of this compound Derivatives with Defined Molecular Targets

| Derivative Class | Molecular Target | Type of Interaction | Quantitative Data |

| This compound | InhA (M. tuberculosis) | Enzyme Inhibition (Active Site Binding) | Not specified |

| Benzoxazole Derivatives | VEGFR-2 | Enzyme Inhibition | IC50 = 97.38 nM |

| Benzoxazolone Derivatives | Myeloid Differentiation Protein 2 (MD2) | Protein Inhibition | Kd = 1.52 x 10⁻⁶ mol L⁻¹ |

| Benzoxazolinone Derivatives | HIV-1 Nucleocapsid Protein (NC) | Protein Inhibition (Hydrophobic Pocket Binding) | Not specified |

| Guanidine Derivatives | DNA | Minor Groove Binding | Kb = 10⁴ - 10⁵ M⁻¹; ΔG < 0 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Essential Structural Features Governing Biological Activity

The biological activity of N-1,3-benzoxazol-2-ylguanidine derivatives is intrinsically linked to several core structural features. The molecule is composed of a guanidine (B92328) group attached to the 2-position of a benzoxazole (B165842) ring system. Both moieties are recognized as important pharmacophores.

The guanidine group, a nitrogenous functional group, is a key feature in numerous biologically active compounds and is often crucial for their antimicrobial and antifungal activities. mdpi.com Crystallographic studies of 2-(1,3-benzoxazol-2-yl)guanidinium chloride reveal that the non-hydrogen atoms of the cation are nearly co-planar. nih.gov This planarity is significant as it influences how the molecule can interact with biological targets. Furthermore, the structure is stabilized by an intramolecular hydrogen bond formed between one of the amino groups of the guanidine moiety and the tertiary nitrogen atom of the benzoxazole ring system. nih.gov This intramolecular interaction can lock the molecule into a specific conformation, which may be essential for its biological function.

The benzoxazole nucleus itself is a privileged scaffold in medicinal chemistry, present in many natural and synthetic compounds with demonstrated biological effects. nih.govesisresearch.org The fusion of the benzene (B151609) and oxazole (B20620) rings creates a rigid, aromatic system that serves as a core anchor for interacting with molecular targets.

Analysis of Substituent Effects on Pharmacological Potency and Selectivity

The potency and selectivity of benzoxazole-based compounds can be finely tuned by introducing various substituents onto the core structure. SAR studies indicate that the nature and position of these substituents play a critical role in modulating biological activity. researchgate.net

A general principle observed across various benzazole derivatives is that the presence of electron-withdrawing or electron-releasing groups at different positions can significantly enhance antimicrobial and antiproliferative effects. researchgate.net For instance, in a study of related benzazole derivatives, the introduction of electron-withdrawing groups like chlorine or a nitro group at the 5-position of the heterocyclic nucleus was found to increase potency against the fungus Candida albicans. esisresearch.org

Studies on structurally related heterocyclic systems provide further insight. In a series of N-(3-oxo-3,4-dihydro-2H-benzo mdpi.comnih.govoxazine-6-carbonyl)guanidines, a quantitative SAR analysis revealed that the length of the substituent at the 4-position was parabolically related to its Na+/H+ exchange inhibitory activity. nih.gov This suggests an optimal size for substituents at this position, with propyl, ethyl, and isopropyl groups being identified as ideal. nih.gov Conversely, larger groups, such as a phenyl group at the 2-position, were found to be unfavorable for activity. nih.gov Similarly, for 2-aminobenzothiazole (B30445) analogs, the removal of a chlorine atom from the phenyl ring resulted in a two- to three-fold loss in antibacterial activity, while a specific N-propyl imidazole (B134444) moiety was deemed critical for the observed effects. nih.gov

| Compound Class | Position of Substitution | Substituent Effect | Impact on Activity | Source |

|---|---|---|---|---|

| Benzazoles | Position 5 | Electron-withdrawing groups (e.g., Cl, NO₂) | Increased antifungal potency | esisresearch.org |

| Benzo mdpi.comnih.govoxazine-6-carbonyl)guanidines | Position 4 | Length of alkyl group (parabolic relationship) | Optimal activity with propyl, ethyl, isopropyl groups | nih.gov |

| Benzo mdpi.comnih.govoxazine-6-carbonyl)guanidines | Position 2 | Large substituents (e.g., Phenyl) | Decreased activity | nih.gov |

| 2-Aminobenzothiazoles | Phenyl Ring | Removal of Chlorine | 2- to 3-fold loss of antibacterial activity | nih.gov |

Investigation of the Role of the Fused Heterocyclic Nucleus in Bioactivity

The fused heterocyclic nucleus is a cornerstone of the bioactivity of these compounds. esisresearch.org The specific identity of the heteroatom within the five-membered ring (oxygen in benzoxazole, sulfur in benzothiazole, or nitrogen in benzimidazole) has a profound impact on the compound's biological activity profile.

Implications of Stereochemistry in Structure-Activity Relationships

Stereochemistry is a critical determinant of pharmacological activity, as biological targets such as enzymes and receptors are chiral and often interact selectively with only one stereoisomer of a compound. scielo.br For derivatives of the benzoxazole scaffold, stereochemical considerations can dictate the preferred three-dimensional arrangement of the molecule.

Theoretical studies on related compounds, such as 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives, have shown that they exist as a single, highly stable stereoisomer. scielo.brresearchgate.net Specifically, the E isomer is significantly more stable than the Z isomer due to the formation of a strong intramolecular hydrogen bond. scielo.brresearchgate.net This pronounced stabilization effectively locks the molecule in the E configuration, preventing isomerization and ensuring that it is the sole product observed. scielo.brresearchgate.net Such a high degree of stereochemical rigidity has significant implications for biological activity, as it presents a single, well-defined conformation to a biological target, which is often a prerequisite for an optimal induced fit and potent activity. scielo.br

Development and Application of Quantitative Structure-Activity Relationship Models

QSAR models are powerful computational tools that mathematically correlate the chemical structure of a series of compounds with their biological activities. These models are instrumental in understanding SAR, predicting the activity of novel compounds, and guiding lead optimization in drug discovery. nih.gov

For benzoxazole derivatives, three-dimensional QSAR (3D-QSAR) techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods analyze the steric and electrostatic fields surrounding the molecules to determine which properties are correlated with activity. For instance, a 3D-QSAR study on benzoxazole derivatives as anticancer agents yielded robust and predictive models. nih.gov The validity of these models is assessed using statistical parameters, including the cross-validated correlation coefficient (R²cv or Q²) and the predictive R-squared (R²pred).

| Model Type | Cell Line | R²cv (Q²) | R²pred | Source |

|---|---|---|---|---|

| CoMFA | HepG2 | 0.509 | 0.5128 | nih.gov |

| CoMSIA | HepG2 | 0.711 | 0.6198 | nih.gov |

| CoMFA | HCT-116 | 0.574 | 0.5597 | nih.gov |

| CoMSIA | MCF-7 | 0.669 | 0.6577 | nih.gov |

These QSAR models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent inhibitors. nih.gov QSAR can also reveal non-obvious relationships, such as the parabolic dependence of activity on substituent length found in the related benzoxazine (B1645224) series, which helped identify substituents of optimal size. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.compensoft.netmdpi.com In the context of N-1,3-benzoxazol-2-ylguanidine derivatives, molecular docking simulations are instrumental in elucidating their binding modes within the active sites of biological targets. These simulations are crucial for understanding the structure-activity relationships of potential drug candidates. nih.gov

Recent studies on benzoxazole (B165842) derivatives have utilized molecular docking to explore their interactions with various protein targets, such as VEGFR-2, a key regulator in angiogenesis. nih.gov The process typically involves preparing the 3D structure of the ligand and the receptor, followed by the use of algorithms like the Lamarckian algorithm to search for the most favorable binding conformations. nih.gov The binding affinity is often evaluated using scoring functions that estimate the free energy of binding.

Key interactions frequently observed in docking studies of similar heterocyclic compounds include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the target's active site. For instance, in a study of benzoxazole derivatives targeting VEGFR-2, specific hydrogen bonds and hydrophobic interactions were identified as critical for inhibitory activity. nih.gov While specific docking studies on this compound are not extensively detailed in the available literature, the principles from related benzoxazole structures can be extrapolated. The guanidine (B92328) group, with its hydrogen bond donor and acceptor capabilities, and the benzoxazole ring, a key scaffold, are expected to play significant roles in target binding.

Table 1: Representative Binding Interactions from Molecular Docking of Benzoxazole Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Benzoxazole Derivatives | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | nih.gov |

| Benzoxazole Derivatives | DNA Gyrase | Asp73, Gly77 | Hydrogen Bond, Hydrophobic | researchgate.net |

| Thiazole-Pyridine Scaffolds | COVID-19 Mpro | ASN 142, GLY 143, GLU 166 | Hydrogen Bond | mdpi.com |

This table is illustrative and based on findings from related benzoxazole and heterocyclic compounds to demonstrate the type of data generated from molecular docking studies.

Conformational Analysis Through Theoretical Methods (e.g., Natural Bond Orbital (NBO) approach)

Conformational analysis is vital for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. Theoretical methods, particularly the Natural Bond Orbital (NBO) analysis, provide deep insights into the intramolecular interactions that stabilize certain conformations. NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the energetic significance of these interactions. uni-muenchen.dewisc.edu

The analysis of the Fock matrix in the NBO basis can reveal the stabilization energies associated with these intramolecular charge transfers. dergipark.org.tr For example, interactions between the lone pair (LP) orbitals of the guanidine nitrogens and the π* antibonding orbitals of the benzoxazole ring would indicate a degree of conjugation and influence the torsional barrier. The planarity of the cation of 2-(1,3-benzoxazol-2-yl)guanidinium chloride suggests significant delocalization and intramolecular hydrogen bonding that favors a planar conformation. nih.gov

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (C-N) | High | Hyperconjugation |

| LP (N) | π* (C=C) of Benzoxazole | Moderate | Resonance/Conjugation |

| π (C=N) | π* (C=C) of Benzoxazole | Moderate | Resonance/Conjugation |

This table represents hypothetical data for this compound based on typical NBO analysis results for similar conjugated systems, highlighting the types of interactions that would be investigated.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties early in the drug discovery process. mdpi.comjonuns.com Various computational models and web-based platforms, such as pkCSM and SwissADME, are used to predict a wide range of ADMET parameters for compounds like this compound and its analogues. mdpi.comresearchgate.net

Key ADMET properties that are typically evaluated include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's rule of five are predicted to gauge oral bioavailability. researchgate.netmdpi.com

Distribution: Predictions of blood-brain barrier (BBB) permeability and plasma protein binding help in understanding how a compound will be distributed throughout the body. mdpi.com

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is assessed to predict drug-drug interactions. mdpi.com

Excretion: Properties related to the elimination of the compound from the body are considered.

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity are crucial for early safety assessment. mdpi.comjonuns.com

For benzoxazole and benzimidazole derivatives, in silico ADMET studies have been successfully applied to filter compound libraries and prioritize candidates with favorable pharmacokinetic profiles. researchgate.netjaptronline.com

Table 3: Predicted ADMET Properties for a Hypothetical this compound Analogue

| ADMET Property | Predicted Value/Outcome | Significance |

| Human Intestinal Absorption | > 80% | Good oral absorption potential |

| Blood-Brain Barrier Permeability | Low | Likely to have limited CNS effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Favorable safety profile |

| hERG I Inhibition | Non-inhibitor | Lower risk of cardiotoxicity |

This table is a representative example of ADMET predictions that would be generated for a compound like this compound using in silico tools.

Cheminformatics and Data Analysis for Biological Profiling (e.g., COMPARE analysis)

Cheminformatics combines computational and informational techniques to analyze large datasets of chemical compounds and their biological activities. This approach is valuable for identifying novel therapeutic uses for existing compounds and for understanding the broader biological profile of a chemical scaffold like this compound.

One powerful cheminformatics tool is the COMPARE algorithm, developed by the National Cancer Institute (NCI). COMPARE analysis works by correlating the pattern of growth inhibition of a compound of interest against a panel of 60 human cancer cell lines (the NCI-60) with the patterns of thousands of other compounds in the NCI database. A high correlation coefficient suggests that the query compound may share a similar mechanism of action with a known agent.

Computational Approaches for Rational Design of Novel Analogues

The insights gained from molecular docking, conformational analysis, and ADMET prediction can be integrated into a rational design strategy to create novel analogues of this compound with improved properties. nih.gov Computational approaches enable the design of new molecules "in silico" before undertaking costly and time-consuming chemical synthesis. mdpi.com

The process of rational design can involve several computational techniques:

Structure-Based Drug Design (SBDD): Using the 3D structure of the target protein, obtained from techniques like X-ray crystallography or homology modeling, new ligands can be designed to fit optimally within the active site. Molecular docking plays a key role here, allowing for the virtual screening of libraries of potential analogues. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, models can be built based on a set of known active ligands. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed. mdpi.com A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity, which can then be used to search for new scaffolds. 3D-QSAR methods like CoMFA and CoMSIA can rationalize the structure-activity data and suggest structural modifications to enhance activity. mdpi.com

De Novo Design: This approach involves building novel molecular structures from scratch within the constraints of the target's active site. nih.gov Algorithms can generate fragments and link them together to create entirely new chemical entities with predicted high binding affinity.

By employing these computational strategies, researchers can systematically explore the chemical space around the this compound scaffold, designing analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future Research Directions and Emerging Therapeutic Potential

Exploration of Novel and Efficient Synthetic Pathways

The development of new, efficient, and environmentally friendly synthetic methods for benzoxazole (B165842) derivatives is a key area of research. Traditional methods are being replaced by innovative one-pot syntheses that offer higher yields and simpler processes. For instance, a green methodology has been developed for synthesizing 2-Aryl-1H-benzoxazole derivatives using ortho-aminophenol and various aldehydes in an aqueous medium with Dowex50W as a reusable catalyst. researchgate.net Another novel approach involves the direct coupling of carboxylic acids with 2-aminophenol (B121084) under microwave irradiation, which proceeds without the need for metal catalysts or solvents. researchgate.net Methanesulfonic acid has also been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. researchgate.net A specific literature procedure for synthesizing 2-(1,3-Benzoxazol-2-yl)guanidine involves heating the guanidine (B92328) in ethanol (B145695) with a few drops of hydrochloric acid. nih.gov These advancements point towards a future where the synthesis of N-1,3-benzoxazol-2-ylguanidine and its analogues can be achieved more sustainably and cost-effectively.

| Method | Key Features | Advantages |

| Dowex50W Catalysis | One-pot synthesis using ortho-aminophenol and aldehydes. | Environmentally friendly (aqueous medium), rapid reaction, reusable catalyst. researchgate.net |

| Microwave Irradiation | Direct coupling of carboxylic acids and 2-aminophenol. | Metal-free, solvent-free, good yields. researchgate.net |

| Methanesulfonic Acid Catalysis | One-pot reaction of 2-aminophenol with in-situ generated acid chlorides. | High efficiency, excellent yields for various substrates. researchgate.net |

| Acid-Catalyzed Ethanolic Reaction | Heating guanidine in ethanol with hydrochloric acid. | Specific for 2-(1,3-Benzoxazol-2-yl)guanidine synthesis. nih.gov |

Design and Synthesis of Analogues with Enhanced Specificity and Potency

The structural versatility of the benzoxazole core allows for extensive modification to create analogues with improved pharmacological profiles. Research efforts are focused on designing derivatives that exhibit higher potency and greater specificity for their biological targets. For example, the substitution of a piperazine (B1678402) ring with a 2-ethylguanidine side chain on the benzoxazole ring switched the compound's activity from a partial 5-HT3 receptor agonist to a potent antagonist. researchgate.net The synthesis of N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride resulted in a compound with very high affinity for the 5-HT3 receptor (Ki=0.77 nM). researchgate.netnih.govsci-hub.se Other research has focused on creating series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives and N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides to explore their anti-inflammatory and antimicrobial potentials. researchgate.netnih.gov These studies demonstrate that strategic structural modifications can significantly enhance the therapeutic efficacy of benzoxazole-based compounds.

| Analogue | Modification | Enhanced Property | Target |

| N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride | Addition of a 2-ethylguanidine side chain. | High affinity and potency. researchgate.netnih.gov | 5-HT3 Receptor. nih.govsci-hub.se |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | Amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group. | Prominent antimalarial activity. olemiss.edu | Plasmodium falciparum. olemiss.edu |

| Various N-substituted 1,3-benzoxazol-2(3H)-ones | Substitution at the nitrogen of the benzoxazolone ring. | Varied antimicrobial and cytotoxic properties. researchgate.net | Bacteria, yeasts, cancer cells. researchgate.net |

Identification of Undiscovered Biological Targets and Mechanisms of Action

While some biological targets of this compound and its analogues are known, there is a vast potential for discovering new ones. The compound has been identified as an inhibitor of the inhA enzyme, which is crucial for the growth of Mycobacterium tuberculosis. This interaction involves the compound binding to the enzyme's active site, thereby blocking substrate access. A significant body of research has also characterized benzoxazole guanidine derivatives as potent ligands for the 5-HT3 receptor, acting as either agonists or antagonists. nih.govsci-hub.se The benzoxazole scaffold's ability to interact with a wide range of biological targets, including enzymes and receptors, suggests that many more mechanisms of action are yet to be discovered. nih.gov Research has highlighted the broad antimicrobial, antifungal, and anticancer properties of this class of compounds, indicating their ability to modulate various signaling pathways related to cell growth and apoptosis. nih.gov Future studies using advanced techniques like reverse chemical genetics and proteomic approaches could unveil novel targets and pathways, further expanding the therapeutic landscape for these compounds.

Strategic Applications in the Drug Discovery and Development Pipeline